3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with a 2-chlorobenzylamino group and a 3-fluorophenyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinone core, followed by the introduction of the 2-chlorobenzylamino and 3-fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one include other pyrazinone derivatives with different substituents on the aromatic rings. Examples include:
- 3-((2-methylbenzyl)amino)-1-(3-chlorophenyl)pyrazin-2(1H)-one
- 3-((2-bromobenzyl)amino)-1-(3-methylphenyl)pyrazin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(3-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-7-2-1-4-12(15)11-21-16-17(23)22(9-8-20-16)14-6-3-5-13(19)10-14/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYZBQDVDLBFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CN(C2=O)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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